molecular formula C11H10FNO3 B11885609 4-Fluoro-6-methoxyindole-3-acetic acid

4-Fluoro-6-methoxyindole-3-acetic acid

Cat. No.: B11885609
M. Wt: 223.20 g/mol
InChI Key: RCOQHMUXATYHHV-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxyindole-3-acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 4th position, a methoxy group at the 6th position, and an acetic acid moiety at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxyindole-3-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-6-methoxyindole.

    Functionalization: The indole ring is functionalized by introducing the acetic acid moiety at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methoxyindole-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted indoles, quinones, and reduced derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxyindole-3-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis. .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-6-methoxyindole-3-acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

2-(4-fluoro-6-methoxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H10FNO3/c1-16-7-3-8(12)11-6(2-10(14)15)5-13-9(11)4-7/h3-5,13H,2H2,1H3,(H,14,15)

InChI Key

RCOQHMUXATYHHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)C(=CN2)CC(=O)O

Origin of Product

United States

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